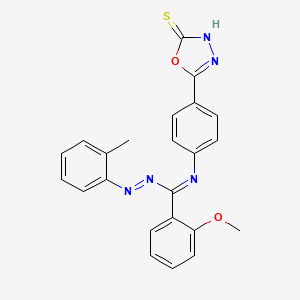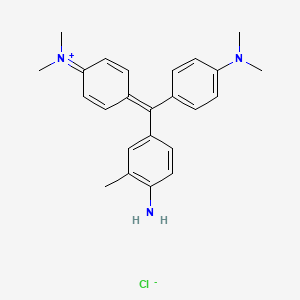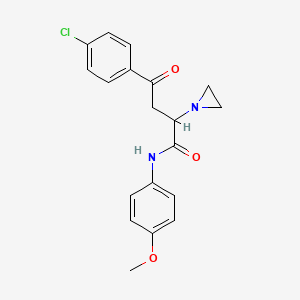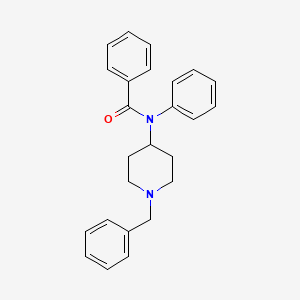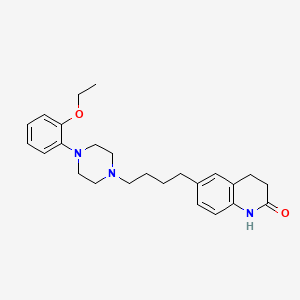
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolinone intermediate reacts with a piperazine derivative.
Attachment of the Ethoxyphenyl Group: The final step involves the alkylation of the piperazine ring with an ethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Quinolinone: The parent compound, which lacks the piperazine and ethoxyphenyl groups.
3,4-Dihydroquinolinone: A simpler derivative with only the dihydroquinoline core.
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- stands out due to its combination of the quinolinone core, piperazine ring, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
80834-62-4 |
|---|---|
Fórmula molecular |
C25H33N3O2 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
6-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]butyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-4,8-10,12,19H,2,5-7,11,13-18H2,1H3,(H,26,29) |
Clave InChI |
FVPTZVIDVHTZHA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2CCN(CC2)CCCCC3=CC4=C(C=C3)NC(=O)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



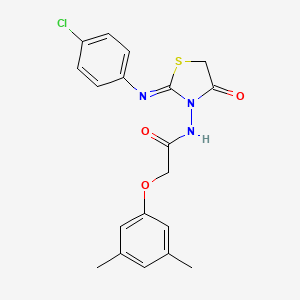
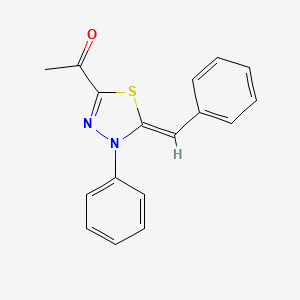
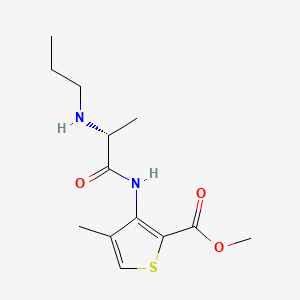
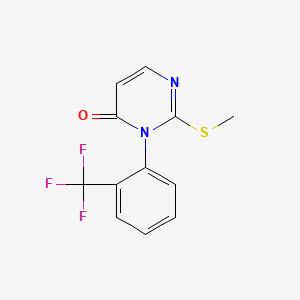


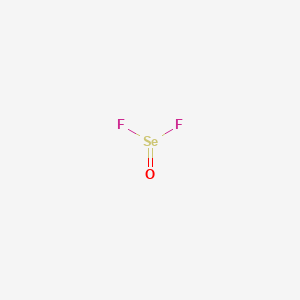
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

